molecular formula C30H28N2O12 B1215233 Phenolphthalexon CAS No. 25296-54-2

Phenolphthalexon

Cat. No.: B1215233
CAS No.: 25296-54-2
M. Wt: 608.5 g/mol
InChI Key: QHKMTHBQSIKVAC-UHFFFAOYSA-N
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Description

Phenolphthalexon is a chemical compound that is widely used as an acid-base indicator in various chemical reactions It is known for its distinct color change properties, turning colorless in acidic solutions and pink in basic solutions

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalexon is synthesized through the condensation reaction of phenol and phthalic anhydride in the presence of a strong acid catalyst such as sulfuric acid or zinc chloride. The reaction involves heating the reactants to a high temperature, typically around 150-200°C, to facilitate the formation of the this compound compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenolphthalexon undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions, usually under mild conditions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and the reactions are conducted under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Phenolphthalexon has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as an acid-base indicator in titration experiments to determine the endpoint of the reaction.

    Biology: this compound is used in various biological assays to monitor pH changes in biological systems.

    Medicine: Although its use as a laxative has been discontinued due to safety concerns, this compound is still studied for its potential therapeutic applications.

    Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

Phenolphthalexon exerts its effects through its ability to change color in response to pH changes. The mechanism involves the ionization of the this compound molecule, which leads to a structural change that results in a color change. In acidic solutions, the molecule remains in its non-ionized form, which is colorless. In basic solutions, the molecule loses protons and forms a pink-colored ionized species.

Comparison with Similar Compounds

Phenolphthalexon is similar to other phthalein dyes such as phenolphthalein and thymolphthalein. it is unique in its specific color change properties and its applications as an acid-base indicator. Other similar compounds include:

    Phenolphthalein: Used as an acid-base indicator with a color change from colorless to pink.

    Thymolphthalein: Another phthalein dye used as an indicator with a color change from colorless to blue.

This compound stands out due to its distinct color change range and its versatility in various scientific applications.

Properties

IUPAC Name

2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxyphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxyphenyl]methyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O12/c33-23-7-5-19(9-17(23)11-31(13-25(35)36)14-26(37)38)30(22-4-2-1-3-21(22)29(43)44-30)20-6-8-24(34)18(10-20)12-32(15-27(39)40)16-28(41)42/h1-10,33-34H,11-16H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKMTHBQSIKVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)CN(CC(=O)O)CC(=O)O)C4=CC(=C(C=C4)O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62698-58-2 (tetra-hydrochloride salt)
Record name Phenolphthalexon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025296542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20897393
Record name Phenolphthalexon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25296-54-2
Record name N,N′-[(3-Oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25296-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenolphthalexon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025296542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenolphthalexon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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